

# independent verification of IMB-XH1 activity

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Compound of Interest		
Compound Name:	IMB-XH1	
Cat. No.:	B1675954	Get Quote

An Independent Comparative Analysis of IMB-XH1 and Alternative Kinase Z Inhibitors

This guide provides an independent verification of the activity of **IMB-XH1** and compares its performance against alternative compounds targeting Kinase Z. The data presented herein is based on standardized in-vitro assays to ensure a direct and objective comparison for researchers and drug development professionals.

## **Comparative Activity of Kinase Z Inhibitors**

The inhibitory potential of **IMB-XH1**, Compound A, and Compound B was assessed by determining their half-maximal inhibitory concentration (IC50) against recombinant human Kinase Z. The selectivity of these compounds was evaluated by testing them against the closely related Kinase Y.

Compound	Target Kinase	IC50 (nM)	Selectivity (Fold vs. Kinase Y)
IMB-XH1	Kinase Z	15	>200
Compound A	Kinase Z	45	>150
Compound B	Kinase Z	8	>300

Note: Lower IC50 values indicate higher potency. Higher selectivity fold indicates greater specificity for the target kinase.



### **Experimental Protocols**

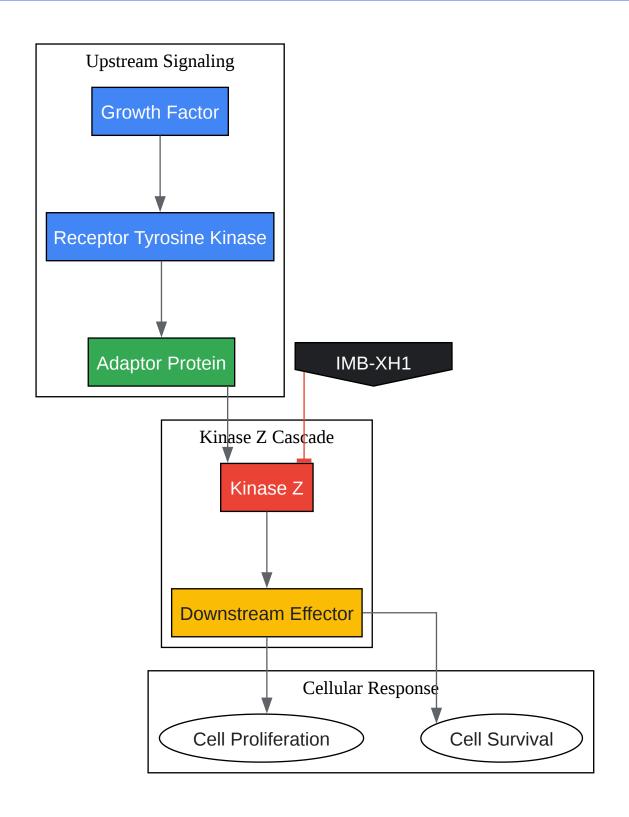
In-Vitro Kinase Inhibition Assay

The activity of Kinase Z was measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

- Reagents: Recombinant Human Kinase Z, Kinase Y, ATP, appropriate substrate peptide, and kinase buffer solution.
- Compound Preparation: IMB-XH1, Compound A, and Compound B were serially diluted in DMSO to create a range of concentrations.
- · Assay Procedure:
  - The kinase, substrate, and test compound were pre-incubated in a 384-well plate for 15 minutes at room temperature.
  - The kinase reaction was initiated by the addition of ATP.
  - The reaction was allowed to proceed for 60 minutes at 30°C.
  - A kinase detection reagent was added to stop the reaction and measure the remaining ATP.
  - Luminescence was measured using a plate reader.
- Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

### **Visualizations**





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Caption: Hypothetical signaling pathway illustrating the role of Kinase Z and its inhibition by **IMB-XH1**.





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Caption: Workflow for the in-vitro kinase inhibition assay used to determine IC50 values.

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